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molecular formula C11H13FO3 B8380004 2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid CAS No. 193673-85-7

2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid

Cat. No. B8380004
M. Wt: 212.22 g/mol
InChI Key: JGNBZVZXKCHAGE-UHFFFAOYSA-N
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Patent
US05910606

Procedure details

A solution of 96.5 g of 2-(p-fluorophenyl)-3-hydroxy-3-methylbutyric acid in 200 ml of CH2Cl2 was cooled in an ice bath and then treated dropwise with 240 g of conc. sulphuric acid within 30 minutes, with the temperature being held at ≤20°. The CH2Cl2 was then removed to 20° on a rotary evaporator. The yellowish solution was stirred at 20° for a further 45 minutes and then poured into 1 kg of ice/water mixture while stirring well. The white precipitate was filtered off under suction, washed 3 times with 100 ml of water each time and twice with 100 ml of hexane each time and finally dried in a drying oven at 40° for 16 hours and at 100° for 2 hours. There were obtained 87.5 g of 2-(p-fluorophenyl)-3-methylcrotonic acid as a white powder of m.p. 124-126°; GC purity 99.9%; yield 95.6% based on p-fluorophenylacetic acid.
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12](O)([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[C:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
96.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C(C)(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The yellowish solution was stirred at 20° for a further 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being held at ≤20°
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was then removed to 20° on a rotary evaporator
ADDITION
Type
ADDITION
Details
poured into 1 kg of ice/water mixture
STIRRING
Type
STIRRING
Details
while stirring well
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off under suction
WASH
Type
WASH
Details
washed 3 times with 100 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 100 ml of hexane each time and finally dried in a drying oven at 40° for 16 hours and at 100° for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)O)=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 87.5 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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